N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide
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Overview
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide is a complex organic compound featuring a cyclopentyl group, a tetrahydroindazole moiety, and an isonicotinamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide typically involves multiple steps, starting with the preparation of the tetrahydroindazole core. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine under acidic conditions to form the indazole ring . The cyclopentyl group is then introduced via alkylation reactions, and the final step involves the coupling of the indazole derivative with isonicotinic acid or its derivatives to form the isonicotinamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indazole ring or the isonicotinamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring or the isonicotinamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully or partially reduced compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and isonicotinamide-containing molecules. Examples are:
- 3-phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole
- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
- N-phenyl-1H-indazole-1-carboxamides
Uniqueness
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide is unique due to its specific combination of a cyclopentyl group, a tetrahydroindazole moiety, and an isonicotinamide group
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19(14-9-11-20-12-10-14)21-13-17-16-7-3-4-8-18(16)23(22-17)15-5-1-2-6-15/h9-12,15H,1-8,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQJZJNBFGZZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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